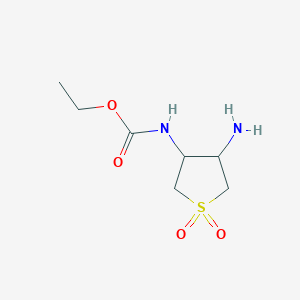

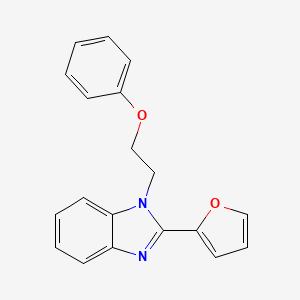

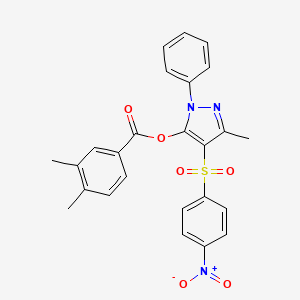

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide and related compounds involves various chemical reactions, primarily condensation. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was achieved through a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other related compounds, such as N-Benzyl-3-[(chlorophenyl)amino]propanamides, were prepared through an uncatalyzed amine exchange reaction with benzylamine . These methods highlight the versatility of condensation reactions in synthesizing benzothiazole derivatives.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques. In the case of NBTCS, UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and elemental analysis were employed . These techniques provide detailed information about the molecular framework and the nature of bonding within the compound, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives is influenced by their molecular structure. For example, the IR studies of NBTCS revealed that the ligand is tridentate, coordinating to metal ions through nitrogen and oxygen atoms of the sulphonamide group and a nitrogen atom attached to the benzothiazole ring . This coordination chemistry is essential for the formation of metal complexes, which can exhibit different biological activities compared to the parent ligand.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and molar conductance, are determined through standard laboratory techniques. These properties are influenced by the molecular structure and substituents present on the benzothiazole ring. For instance, the antibacterial activity of NBTCS and its metal complexes was assessed using the agar well diffusion technique, indicating that these compounds have significant biological relevance .

Case Studies and Biological Relevance

Several studies have demonstrated the biological activities of benzothiazole derivatives. NBTCS and its metal complexes showed promising antibacterial activities against various strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . Additionally, N-Benzyl-3-[(chlorophenyl)amino]propanamides exhibited potent anticonvulsant activity in mice, with some isomers being more effective than standard drugs like phenytoin . These case studies underscore the potential of benzothiazole derivatives as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

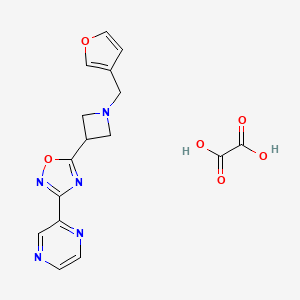

Dipeptidyl Peptidase IV Inhibition

Nitta et al. (2008) synthesized a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and 3-amino-N-(4-aryltetrahydropyran-4-yl)butanamides, showing potent dipeptidyl peptidase IV (DPP-IV) inhibitory activity. Derivatives incorporating the benzothiazole group were found to be highly effective in reducing blood glucose excursion, indicating potential applications in diabetes treatment (Nitta et al., 2008).

Antitumor Activity

Sławiński and Brzozowski (2006) reported the synthesis of novel benzothiazole derivatives, demonstrating significant antitumor activity against non-small cell lung cancer and melanoma cell lines. This study highlights the potential of benzothiazole-based compounds in developing new cancer therapies (Sławiński & Brzozowski, 2006).

Psychotropic and Anti-inflammatory Activity

Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some synthesized compounds also demonstrated antimicrobial action, indicating their potential in various therapeutic areas (Zablotskaya et al., 2013).

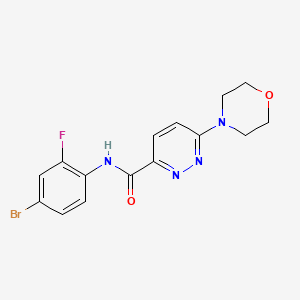

CDK2 Inhibition

Vulpetti et al. (2006) explored N-(5-Bromo-1,3-thiazol-2-yl)butanamide derivatives in the context of CDK2 inhibition. Using structure-based drug design, they discovered potent and selective CDK2 inhibitors, indicating the role of these compounds in cancer therapy and cell cycle regulation (Vulpetti et al., 2006).

Eigenschaften

IUPAC Name |

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c1-3-6-12(18)16-14-17(9-4-2)13-10(15)7-5-8-11(13)19-14/h2,5,7-8H,3,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMOMBQVTWACFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(S1)C=CC=C2Cl)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)

![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)

![N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B3007395.png)

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)

![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)